molecular formula C16H13N3OS B4534725 N-(4-methyl-1,3-thiazol-2-yl)-4-pyridin-4-ylbenzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-pyridin-4-ylbenzamide

Cat. No. B4534725
M. Wt: 295.4 g/mol
InChI Key: CYDHGTBVBMHKIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolyl and pyridyl compounds involves catalyzed reactions that result in complex molecules with potential biological activity. For example, compounds have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazoles through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate or acetate (Dani et al., 2013). This method highlights the importance of catalyst choice in directing the synthesis pathway and final product formation.

Molecular Structure Analysis

X-ray diffraction and DFT (Density Functional Theory) studies provide detailed insights into the molecular structure of synthesized compounds. For instance, the molecular structure of synthesized thiadiazoles and thioureas was characterized using techniques like FT-IR, NMR, and X-ray diffraction, revealing their stabilized structures through intramolecular and intermolecular hydrogen bonding (Zhang et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various studies. For example, hypervalent iodine promoted regioselective oxidative C–H functionalization has been used to synthesize biologically potent molecules, showcasing the utility of metal-free approaches for creating complex structures (Mariappan et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence the application and handling of chemical compounds. Studies involving X-ray crystallography provide detailed information on crystal structures and conformational properties, which are critical for understanding compound stability and reactivity (Ghabbour et al., 2012).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-10-21-16(18-11)19-15(20)14-4-2-12(3-5-14)13-6-8-17-9-7-13/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDHGTBVBMHKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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